molecular formula C18H39NO B15096510 2-(Hexadecylamino)ethan-1-ol CAS No. 35902-64-8

2-(Hexadecylamino)ethan-1-ol

Cat. No.: B15096510
CAS No.: 35902-64-8
M. Wt: 285.5 g/mol
InChI Key: SIFHZKKXWMJWOB-UHFFFAOYSA-N
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Description

Ethanol, 2-(hexadecylamino)-, also known as N-hexadecylaminoethanol, is an organic compound with the molecular formula C18H39NO. It is a long-chain amine derivative of ethanol, characterized by the presence of a hexadecyl (sixteen-carbon) chain attached to the amino group. This compound is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(hexadecylamino)- typically involves the reaction of hexadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C16H33NH2} + \text{C2H4O} \rightarrow \text{C18H39NO} ]

Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(hexadecylamino)- involves large-scale reactions using similar principles. The process may include additional purification steps such as distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(hexadecylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

Ethanol, 2-(hexadecylamino)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-(hexadecylamino)- involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, its surfactant nature enables it to disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

    Ethanol, 2-(octadecylamino)-: Similar structure with an octadecyl (eighteen-carbon) chain.

    Ethanol, 2-(dodecylamino)-: Contains a dodecyl (twelve-carbon) chain.

    Ethanol, 2-(decylamino)-: Features a decyl (ten-carbon) chain.

Uniqueness: Ethanol, 2-(hexadecylamino)- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring membrane integration .

Properties

CAS No.

35902-64-8

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

2-(hexadecylamino)ethanol

InChI

InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-20/h19-20H,2-18H2,1H3

InChI Key

SIFHZKKXWMJWOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNCCO

Origin of Product

United States

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